molecular formula C7H7BrFN B13128424 2-(Bromomethyl)-5-fluoro-4-methylpyridine

2-(Bromomethyl)-5-fluoro-4-methylpyridine

Cat. No.: B13128424
M. Wt: 204.04 g/mol
InChI Key: YYGYBEUICKEEEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-5-fluoro-4-methylpyridine is an organic compound that belongs to the class of halogenated pyridines This compound features a bromomethyl group at the 2-position, a fluorine atom at the 5-position, and a methyl group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-fluoro-4-methylpyridine typically involves the bromination of 5-fluoro-4-methylpyridine. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Reaction Scheme:

5-Fluoro-4-methylpyridine+NBSAIBNThis compound\text{5-Fluoro-4-methylpyridine} + \text{NBS} \xrightarrow{\text{AIBN}} \text{this compound} 5-Fluoro-4-methylpyridine+NBSAIBN​this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of automated systems for the addition of reagents and precise temperature control can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-fluoro-4-methylpyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the bromomethyl group.

    Oxidation: Products include 2-formyl-5-fluoro-4-methylpyridine or 2-carboxy-5-fluoro-4-methylpyridine.

    Reduction: The major product is 5-fluoro-4-methylpyridine.

Scientific Research Applications

Chemistry

In chemistry, 2-(Bromomethyl)-5-fluoro-4-methylpyridine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.

Biology

In biological research, this compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of biological pathways and interactions.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. These derivatives may exhibit antimicrobial, antiviral, or anticancer properties.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and materials with specific electronic properties.

Mechanism of Action

The mechanism by which 2-(Bromomethyl)-5-fluoro-4-methylpyridine exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. This process involves the formation of a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-5-fluoro-4-methylpyridine
  • 2-(Iodomethyl)-5-fluoro-4-methylpyridine
  • 2-(Bromomethyl)-4-methylpyridine

Comparison

Compared to 2-(Chloromethyl)-5-fluoro-4-methylpyridine and 2-(Iodomethyl)-5-fluoro-4-methylpyridine, 2-(Bromomethyl)-5-fluoro-4-methylpyridine offers a balance between reactivity and stability. The bromine atom provides sufficient reactivity for nucleophilic substitution while maintaining a manageable level of stability. This makes it a versatile intermediate in synthetic chemistry.

Conclusion

This compound is a compound of significant interest due to its unique chemical properties and wide range of applications in various fields. Its reactivity and versatility make it a valuable tool in synthetic chemistry, biological research, medicinal chemistry, and industrial applications. Understanding its preparation methods, chemical reactions, and mechanisms of action can further enhance its utility in scientific research and industrial processes.

Properties

Molecular Formula

C7H7BrFN

Molecular Weight

204.04 g/mol

IUPAC Name

2-(bromomethyl)-5-fluoro-4-methylpyridine

InChI

InChI=1S/C7H7BrFN/c1-5-2-6(3-8)10-4-7(5)9/h2,4H,3H2,1H3

InChI Key

YYGYBEUICKEEEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1F)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.